![molecular formula C16H11BrN4O2 B2784004 3-[3-(3-bromophenyl)-4-(2,2-dicyanoethenyl)pyrazol-1-yl]propanoic Acid CAS No. 882223-58-7](/img/structure/B2784004.png)
3-[3-(3-bromophenyl)-4-(2,2-dicyanoethenyl)pyrazol-1-yl]propanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
BDPA has a unique mechanism of action that makes it useful in various research applications. BDPA has a nitroxide radical group that can undergo reversible redox reactions. This property makes BDPA a useful tool for studying the dynamics of spin systems in materials and biological systems. BDPA can also act as a radical scavenger and can be used to study oxidative stress in cells.
Biochemical and Physiological Effects:
BDPA has been shown to have several biochemical and physiological effects. BDPA can act as an antioxidant and can scavenge free radicals in cells. BDPA has also been shown to have anti-inflammatory properties and can reduce inflammation in cells. BDPA can also inhibit the growth of cancer cells and has potential as an anti-cancer agent.
Advantages and Limitations for Lab Experiments
BDPA has several advantages for lab experiments. BDPA is stable and can be easily synthesized in large quantities. BDPA has a unique ESR spectrum that makes it a useful tool for studying spin systems in materials and biological systems. However, BDPA has some limitations for lab experiments. BDPA is highly reactive and can react with other compounds in the lab. BDPA is also toxic and should be handled with care.
Future Directions
There are several future directions for research on BDPA. BDPA-based complexes have shown unique catalytic properties and have potential for use in various organic synthesis reactions. BDPA can also be used as a spin probe for studying the dynamics of spin systems in materials and biological systems. Future research can focus on developing new BDPA-based complexes with unique catalytic properties and studying the mechanisms of action of BDPA in cells. Additionally, research can focus on developing new methods for synthesizing BDPA and studying its properties in different environments.
Synthesis Methods
The synthesis of BDPA involves the reaction of 3-bromoacetophenone with ethyl cyanoacetate to form 3-(3-bromophenyl)acrylic acid ethyl ester. This intermediate compound is then reacted with hydrazine hydrate and 2,2-dicyanoethene to form BDPA. The synthesis of BDPA is a complex process that requires expertise in organic chemistry and specialized equipment.
Scientific Research Applications
BDPA has been extensively studied for its application in various fields of research. In material science, BDPA is used as a spin probe for electron paramagnetic resonance (EPR) spectroscopy. BDPA has a unique electron spin resonance (ESR) spectrum that makes it a useful tool for studying the dynamics of spin systems in materials. In organic chemistry, BDPA is used as a ligand for transition metal complexes. BDPA-based complexes have been shown to exhibit unique catalytic properties and are used in various organic synthesis reactions.
properties
IUPAC Name |
3-[3-(3-bromophenyl)-4-(2,2-dicyanoethenyl)pyrazol-1-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN4O2/c17-14-3-1-2-12(7-14)16-13(6-11(8-18)9-19)10-21(20-16)5-4-15(22)23/h1-3,6-7,10H,4-5H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAGSLDTXFZAFLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NN(C=C2C=C(C#N)C#N)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.